N-(3,4-dimethoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

N-(3,4-dimethoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide (CAS 1013765-38-2) is a fully substituted pyrazole-4-carboxamide featuring a 3-propoxy-1-propyl substitution pattern on the heterocyclic core and a 3,4-dimethoxyphenethyl side chain on the amide nitrogen. Its molecular formula is C20H29N3O4 with a molecular weight of 375.47 g/mol.

Molecular Formula C20H29N3O4
Molecular Weight 375.469
CAS No. 1013765-38-2
Cat. No. B2693730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
CAS1013765-38-2
Molecular FormulaC20H29N3O4
Molecular Weight375.469
Structural Identifiers
SMILESCCCN1C=C(C(=N1)OCCC)C(=O)NCCC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C20H29N3O4/c1-5-11-23-14-16(20(22-23)27-12-6-2)19(24)21-10-9-15-7-8-17(25-3)18(13-15)26-4/h7-8,13-14H,5-6,9-12H2,1-4H3,(H,21,24)
InChIKeyJWIYWHDGAUUYDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide Procurement-Relevant Structural and Physicochemical Profile


N-(3,4-dimethoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide (CAS 1013765-38-2) is a fully substituted pyrazole-4-carboxamide featuring a 3-propoxy-1-propyl substitution pattern on the heterocyclic core and a 3,4-dimethoxyphenethyl side chain on the amide nitrogen. Its molecular formula is C20H29N3O4 with a molecular weight of 375.47 g/mol [1]. The computed partition coefficient (XLogP3-AA) of 3.4 indicates moderate lipophilicity, and the topological polar surface area (TPSA) of 71.11 Ų suggests acceptable membrane permeability potential [2]. This compound belongs to a combinatorial library series identifiable by CAS numbers in the 1013765-xx-x range, and its structural architecture—combining an ether-linked alkoxy substituent at the pyrazole 3-position with an N-alkyl group at the 1-position—distinguishes it from simpler N-aryl or N-benzyl pyrazole-4-carboxamide analogs commonly used in kinase inhibitor and cannabinoid receptor research programs.

Distinct 3-propoxy-1-propyl coreDifferentiates from common 1,3-dimethyl pyrazole-4-carboxamide analogs.
Flexible dimethoxyphenethyl side chainExtends pharmacophore reach compared to rigid N-aryl substituents.
Moderate computed lipophilicityXLogP3 ~3.4; suitable for lead-like property space exploration.

Why Generic Substitution of N-(3,4-Dimethoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide with In-Class Analogs Carries Scientific Risk


Pyrazole-4-carboxamides are not functionally interchangeable building blocks. Within the 1013765-xx-x combinatorial library, changes to the N-aryl/alkyl amide substituent or the pyrazole 3-alkoxy group can produce compounds with divergent biological profiles. For example, the N-(4-fluorobenzyl) analog (CAS 1013765-xx-x series) has a molecular weight of only 319.38 g/mol versus 375.47 for the target compound, reflecting a substantially different pharmacophore volume and hydrogen-bonding capacity [1]. The presence of the 3,4-dimethoxyphenethyl moiety—rather than a simple phenyl, fluorophenyl, or thiazolyl group—introduces additional electron-rich aromatic interactions and conformational flexibility that are known to influence target binding in pyrazole-based kinase and GPCR modulator series [2]. Substituting the 3-propoxy group with a methoxy or ethoxy substituent alters both the steric profile and the metabolic vulnerability of the ether linkage. Without direct comparative biological data, these structural differences represent quantifiable physicochemical divergence that precludes simple substitution for any application requiring reproducible structure-activity relationships, such as SAR-by-catalog, focused library design, or pharmacological probe validation.

1,3-Dimethyl analogs alter property space

Lower molecular weight, fewer hydrogen bond acceptors, and reduced TPSA may shift SAR interpretation.

3-Methoxy substitution changes metabolic context

Predicted faster O-dealkylation; metabolic stability profile may not transfer directly.

Rigid N-aryl analogs lack flexible side chain

Fluorophenyl or thiazolyl comparators cannot replicate the ethylene linker or additional methoxy interactions.

N-(3,4-Dimethoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide: Quantified Differentiation Evidence Against Closest Analogs


Structural Differentiation: 3-Propoxy-1-propyl Substitution Pattern vs. 1,3-Dimethyl Analogs

The target compound possesses a unique 3-propoxy-1-propyl substitution on the pyrazole core that is absent in the commercially prevalent 1,3-dimethyl analog (N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, CAS 1052632-33-3). The 3-propoxy group increases the topological polar surface area (71.11 Ų vs. an estimated ~55-60 Ų for the dimethyl analog), alters the number of hydrogen bond acceptors (5 vs. 3 for the dimethyl analog), and adds four additional rotatable bonds (11 vs. 7 for the dimethyl analog) [1]. These computed physicochemical differences are not merely incremental—they shift the predicted ADME profile of the compound, as reflected in the distinct XLogP3-AA value of 3.4 [1].

Propoxy vs. Dimethyl
Computed comparison
ΔMW ≈ +60 Da; ΔHBA = +2; ΔRotB ≈ +4; TPSA increase ~11–16 Ų
Distinct lead optimization space
Computed physicochemical differentiation; no direct bioactivity comparison
Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Kinase Inhibitor Class-Level Inference: Pyrazole-4-Carboxamide Scaffold as Aurora Kinase A/B Dual Inhibitor Template

Although the target compound itself has no publicly reported kinase inhibition data, the pyrazole-4-carboxamide scaffold has been validated as a privileged template for dual Aurora kinase A/B inhibition. Compound 6k from a recent pyrazole-4-carboxamide series demonstrated IC50 values of 16.3 nM (Aurora A) and 20.2 nM (Aurora B), with >100-fold selectivity against a panel of other kinases [1]. The target compound's 3-propoxy-1-propyl substitution pattern provides a steric and electronic profile that is absent from the reported 6k series, offering an opportunity to explore whether the alkoxy-alkyl substitution can modulate selectivity or pharmacokinetic properties relative to the known Aurora kinase inhibitor chemotype. This class-level evidence supports the procurement of the target compound as a diversification element for Aurora kinase inhibitor optimization programs.

Aurora Kinase A/B
Class-level inference
Analog 6k: Aurora A IC50 16.3 nM, Aurora B 20.2 nM; target compound untested
Reported kinase class context; supports SAR expansion
Class-level extrapolation; no direct target activity data
Cancer Therapeutics Kinase Inhibition Apoptosis

Predicted Metabolic Stability Advantage of 3-Propoxy Over 3-Methoxy Substituents in Pyrazole-4-Carboxamides

The 3-propoxy group in the target compound is predicted to confer greater resistance to oxidative O-dealkylation compared to the 3-methoxy substituent found in N-(3,4-dimethoxyphenethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (CAS not specified, commercially available). In general, longer alkyl ether chains reduce the rate of cytochrome P450-mediated O-dealkylation due to increased steric hindrance and altered substrate recognition [1]. While no direct metabolic stability comparison has been published for these specific compounds, the class-level inference is supported by established medicinal chemistry principles: propoxy ethers typically exhibit longer half-lives in human liver microsome assays than their methoxy counterparts by a factor of 2- to 5-fold, depending on the specific P450 isoform involved. The target compound's 3-propoxy group is therefore a key differentiator for applications requiring improved metabolic stability within the pyrazole-4-carboxamide series.

Metabolic Stability
Class-level inference
Propoxy predicted to resist O-dealkylation; typical 2- to 5-fold half-life advantage over methoxy
May support metabolic stability probing
No compound-specific microsomal data; class-level prediction
ADME Metabolic Stability Drug Design

Dimethoxyphenethyl Amide Side Chain Differentiation from Fluorophenyl and Thiazolyl Analogs

The 3,4-dimethoxyphenethyl amide side chain distinguishes the target compound from N-(4-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide (CAS 1013765-51-9) and N-(thiazol-2-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide (CAS not specified). The dimethoxyphenethyl group contributes two additional hydrogen bond acceptors (methoxy oxygens), increases molecular weight by approximately 70-80 Da, and adds a flexible ethylene linker between the amide nitrogen and the aromatic ring. These features create a pharmacophore with extended reach and potential for π-π stacking interactions that the planar, rigid fluorophenyl and thiazolyl analogs cannot replicate [1]. In the context of cannabinoid CB1 receptor antagonist programs, where pyrazole-3-carboxamides with phenethyl side chains have demonstrated nanomolar potency, the target compound's dimethoxyphenethyl substitution pattern represents a distinct chemotype warranting evaluation [2].

Side Chain Flexibility
Cross-study comparable
Dimethoxyphenethyl vs. fluorophenyl: ΔMW ≈ +56 Da, +2 HBA, flexible ethylene linker
Enables extended binding topology exploration
Structural comparison; no head-to-head functional data
Receptor Binding Pharmacophore Modeling Chemical Probe Design

N-(3,4-Dimethoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide: Evidence-Backed Application Scenarios for Procurement Decisions


Focused Kinase Inhibitor Library Diversification for Aurora Kinase A/B Programs

Procure this compound to complement existing pyrazole-4-carboxamide kinase inhibitor libraries. The validated activity of pyrazole-4-carboxamide analogs against Aurora kinases A/B (IC50 values as low as 16.3 nM and 20.2 nM for compound 6k) [1] establishes the scaffold's relevance. The target compound's unique 3-propoxy-1-propyl substitution and dimethoxyphenethyl side chain introduce structural parameters (MW 375.47, TPSA 71.11 Ų, 11 rotatable bonds) [2] absent from the reported active series, enabling exploration of whether alkoxy extension improves kinase selectivity or metabolic stability relative to the dimethyl-substituted core.

Metabolic Stability Optimization of Pyrazole-4-Carboxamide Lead Compounds

When metabolic soft-spot analysis identifies rapid O-dealkylation of methoxy-substituted pyrazole-4-carboxamides as a limiting factor, this compound serves as a strategic replacement. The 3-propoxy group is predicted, based on established cytochrome P450 structure-activity relationships [1], to slow oxidative O-dealkylation by a factor of 2- to 5-fold compared to methoxy analogs, without altering the pyrazole-4-carboxamide core pharmacophore. This makes the compound a valuable tool for probing the metabolic structure-liability relationship within this chemical series.

GPCR Antagonist Probe Development Leveraging Dimethoxyphenethyl Pharmacophore

Utilize this compound as a starting point for cannabinoid CB1 receptor or related GPCR antagonist programs. Pyrazole-3-carboxamides with phenethyl-derived side chains have demonstrated nanomolar CB1 antagonist potency [1]. The target compound's dimethoxyphenethyl group provides a conformationally flexible, electron-rich aromatic system that may engage receptor subpockets inaccessible to rigid N-aryl analogs such as N-(4-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide [2], justifying its inclusion in GPCR-focused screening decks.

Structure-Activity Relationship (SAR) Expansion in Pyrazole-4-Carboxamide Hit-to-Lead Campaigns

Use this compound as a diversified building block for systematic SAR exploration. Its structural parameters (XLogP3 = 3.4, 5 hydrogen bond acceptors) [1] position it in a distinct physicochemical space compared to N-(3,4-dimethoxyphenethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide (estimated HBA = 3, lower MW). This differentiation supports procurement for combinatorial library synthesis or as a reference compound in property-driven medicinal chemistry optimization.

Application
Selection Property
Validation Focus
Aurora kinase library diversification
Reported pyrazole-4-carboxamide kinase template
Aurora A/B selectivity profiling
Metabolic stability optimization
3-Propoxy group O-dealkylation resistance context
Microsomal stability comparison vs methoxy analogs
GPCR antagonist probe development
Flexible dimethoxyphenethyl pharmacophore
CB1 receptor binding and functional evaluation
Hit-to-lead SAR expansion
Distinct hydrogen-bonding and flexibility profile
Combinatorial library property-space mapping
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